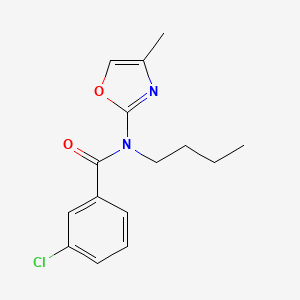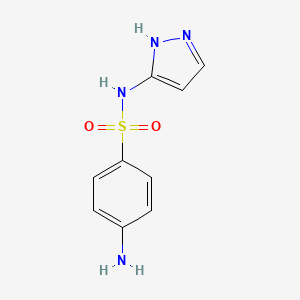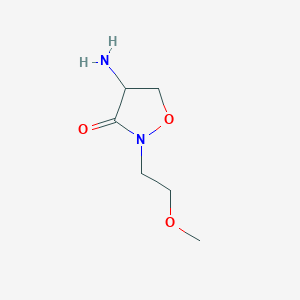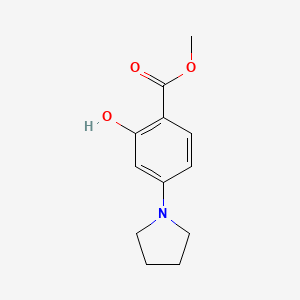
Methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate is a chemical compound with the molecular formula C12H15NO3 It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a hydroxyl group, and the hydrogen atom at the 4-position is replaced by a pyrrolidin-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate typically involves the esterification of 2-hydroxy-4-(pyrrolidin-1-yl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products with minimal by-products.
化学反応の分析
Types of Reactions
Methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyrrolidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-keto-4-(pyrrolidin-1-yl)benzoate or 2-carboxy-4-(pyrrolidin-1-yl)benzoate.
Reduction: Formation of 2-hydroxy-4-(pyrrolidin-1-yl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Its derivatives may have potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and pyrrolidin-1-yl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Methyl 4-(pyrrolidin-1-yl)benzoate: Similar structure but lacks the hydroxyl group at the 2-position.
Methyl 2-hydroxybenzoate: Similar structure but lacks the pyrrolidin-1-yl group at the 4-position.
Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate: Similar structure but with a different nitrogen heterocycle.
Uniqueness
Methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate is unique due to the presence of both the hydroxyl group and the pyrrolidin-1-yl group, which can confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions in various chemical and biological contexts, making it a valuable compound for research and development.
特性
CAS番号 |
207850-91-7 |
|---|---|
分子式 |
C12H15NO3 |
分子量 |
221.25 g/mol |
IUPAC名 |
methyl 2-hydroxy-4-pyrrolidin-1-ylbenzoate |
InChI |
InChI=1S/C12H15NO3/c1-16-12(15)10-5-4-9(8-11(10)14)13-6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3 |
InChIキー |
UHEVJHHSZMFPDS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


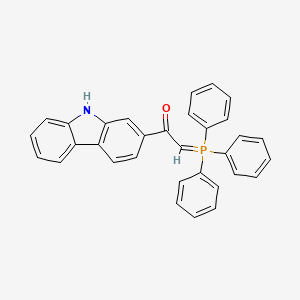
![2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12889965.png)
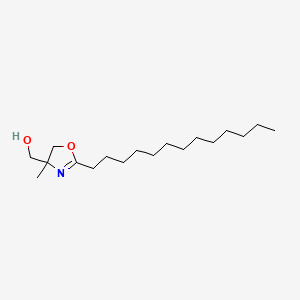
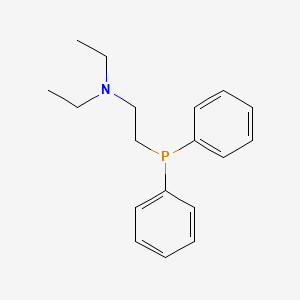

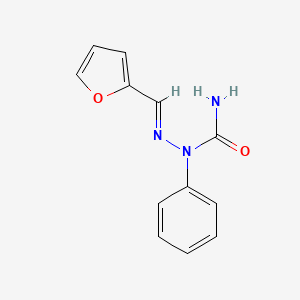
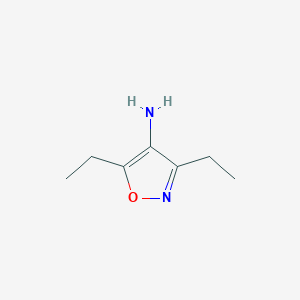
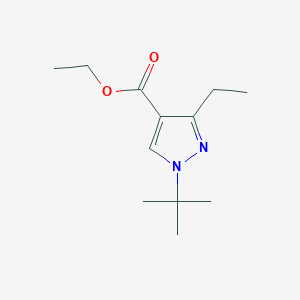

![2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan](/img/structure/B12890003.png)

